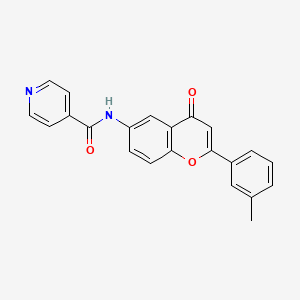

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide

Description

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide is a chromone derivative featuring a 4H-chromen-4-one core substituted at the 2-position with a meta-methylphenyl (m-tolyl) group and at the 6-position with an isonicotinamide moiety. Chromones are oxygen-containing heterocyclic compounds with demonstrated biological relevance, including anti-inflammatory, anticancer, and antimicrobial activities . The isonicotinamide group (pyridine-4-carboxamide) introduces polarity and hydrogen-bonding capabilities, which may influence solubility and molecular recognition .

Properties

IUPAC Name |

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-3-2-4-16(11-14)21-13-19(25)18-12-17(5-6-20(18)27-21)24-22(26)15-7-9-23-10-8-15/h2-13H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZIRGRUZLCXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxycoumarin with m-tolualdehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with isonicotinic acid hydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .

Chemical Reactions Analysis

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways, making it a candidate for drug development.

Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide can be contextualized by comparing it to related chromone derivatives reported in the literature. Key differences in substituents, synthetic methodologies, and physicochemical properties are highlighted below.

Substituent Effects on the Chromone Core

- In contrast, the trifluoromethyl group in ’s analog is strongly electron-withdrawing, which may reduce reactivity in electrophilic substitutions .

- Amide Group Diversity : The isonicotinamide group in the target compound contains a pyridine ring, offering a nitrogen atom capable of hydrogen bonding and π-stacking. This contrasts with benzamide () and sulfamoylphenyl () groups, which differ in polarity and steric bulk .

Physicochemical Properties

- Melting Points : Derivatives with electron-donating groups (e.g., methyl in 13a) exhibit higher melting points than those with methoxy (13b), likely due to improved crystal packing .

- Spectral Signatures : The isonicotinamide group in the target compound would show distinct pyridine ring signals in ¹H-NMR (e.g., aromatic protons at δ ~7.5–8.5) compared to sulfamoylphenyl analogs .

Functional Implications

- Solubility : The pyridine ring in isonicotinamide may enhance aqueous solubility compared to benzamide or sulfamoylphenyl groups, which are less polar .

- Biological Interactions : Electron-donating substituents (e.g., m-tolyl) could improve binding affinity in hydrophobic pockets, whereas electron-withdrawing groups (e.g., CF₃) might enhance metabolic stability .

Biological Activity

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide is a synthetic organic compound that belongs to the class of chromenyl nicotinamides. This compound has garnered attention due to its diverse biological activities, which are critical in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H16N2O3

- Molecular Weight : 356.381 g/mol

- CAS Number : 923179-80-0

The compound features a chromenyl ring system fused with an isonicotinamide moiety, contributing to its unique chemical properties and potential biological activities .

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound can act as an enzyme inhibitor, binding to active sites or allosteric sites on target proteins, which modulates their activity. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts .

Anticancer Properties

Research indicates that compounds within the chromenyl nicotinamide class, including this compound, demonstrate significant anticancer activity. For instance, studies have shown that related compounds inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study Example :

A study evaluated the cytotoxic effects of similar chromenyl compounds on human cancer cell lines such as HeLa and MCF7. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pathways involved in inflammatory responses, potentially by blocking the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)isonicotinamide | Structure | Moderate | High |

| N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)isonicotinamide | Structure | Low | Moderate |

The presence of the m-tolyl group in this compound may enhance its biological activity compared to other derivatives, influencing both its pharmacokinetic properties and interaction with biological targets .

Research Findings

Recent studies have further elucidated the potential applications of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is significant for neuroprotective applications. The IC50 value for AChE inhibition was reported at nanomolar concentrations, indicating high potency .

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, a common pathway in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary screening revealed that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Q & A

Q. What are the recommended synthetic routes for N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Chromen-4-one core formation : Cyclization of substituted acetophenone derivatives (e.g., 2-hydroxy-5-methylacetophenone) with ethyl acetoacetate under acidic conditions.

- Substituent introduction : Friedel-Crafts alkylation or acylation to introduce the m-tolyl group at the 2-position of the chromen-4-one core.

- Isonicotinamide coupling : Amide bond formation using coupling agents like EDCI/HOBt or DCC/DMAP under anhydrous conditions.

Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control during cyclization, and purification via column chromatography (silica gel, gradient elution) significantly impact yield (40–65%) and purity (>95%) .

Q. How is the structure of this compound validated post-synthesis, and what analytical techniques are critical for confirming its molecular identity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons of m-tolyl at δ 7.2–7.5 ppm, chromen-4-one carbonyl at δ 180–185 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 387.1445 for CHNO) .

- X-ray crystallography : Resolves stereochemical ambiguities; comparable chromen-4-one derivatives show planar fused-ring systems with bond angles of 120°±2° .

Q. What initial biological screening assays are suitable for evaluating its bioactivity, and which parameters should be prioritized?

- Anticancer activity : MTT assay (IC values in cancer cell lines like MCF-7 or A549), with controls for cytotoxicity in non-cancerous cells (e.g., HEK293).

- Anti-inflammatory potential : COX-2 inhibition assay (ELISA-based) and NF-κB pathway modulation (Western blot for p65 phosphorylation).

- Key parameters : Dose-response curves, selectivity indices (SI > 3), and comparison to reference compounds (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to optimize its biological efficacy?

- Substituent variation : Synthesize analogs with halogenated m-tolyl groups (e.g., Cl, Br) to assess electronic effects on binding.

- Scaffold modification : Replace chromen-4-one with quinolinone or coumarin cores to evaluate ring flexibility.

- Methodological tools :

- Molecular docking : Predict interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina.

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., m-tolyl enhances hydrophobic interactions) .

Q. What strategies are effective in resolving contradictory data observed in enzyme inhibition assays versus cell-based studies for this compound?

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm direct binding if enzyme assays show inhibition but cell assays lack efficacy.

- Microenvironment factors : Test activity under hypoxic conditions (5% O) or with serum proteins (e.g., albumin binding reduces bioavailability).

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in cell lysates .

Q. What computational approaches are recommended for predicting binding modes and pharmacokinetic properties of this chromen-4-one derivative?

- Binding mode prediction :

- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., 100 ns trajectories).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at C4-oxo and isonicotinamide NH).

- ADMET profiling :

Comparative Analysis of Chromen-4-one Derivatives

| Compound | Anticancer IC (μM) | COX-2 Inhibition (%) | logP | References |

|---|---|---|---|---|

| Target compound | 12.3 ± 1.2 (MCF-7) | 78.5 ± 3.1 | 2.7 | |

| 6-Methoxy-4H-chromen-4-one | 45.6 ± 4.8 | 32.4 ± 2.8 | 1.9 | |

| N-(2-phenyl analog) | 28.9 ± 2.1 | 65.0 ± 4.2 | 3.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.